molecular formula C9H12FN B138873 4-Fluoro-N-isopropylaniline CAS No. 70441-63-3

4-Fluoro-N-isopropylaniline

Cat. No.: B138873
CAS No.: 70441-63-3
M. Wt: 153.2 g/mol
InChI Key: RMXBOQCXULAXBO-UHFFFAOYSA-N
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Description

Significance as a Research Substrate in Organic Synthesis

The principal significance of 4-fluoro-N-isopropylaniline in organic synthesis lies in its function as a versatile precursor and building block. indiamart.com Its fluorinated aniline (B41778) structure is frequently employed by researchers for applications that demand specific reactivity or resultant properties in the target molecule. indiamart.com The compound serves as a crucial starting material in multi-step synthetic pathways designed to produce a range of fine and specialty chemicals. indiamart.com

A prominent example of its application is in the synthesis of N-chloroacetyl-4-fluoro-N-isopropylaniline. In this reaction, this compound is treated with chloroacetyl chloride in the presence of pyridine (B92270) to yield the acylated product, demonstrating a key reaction type for this substrate. prepchem.com

Furthermore, various synthetic routes have been developed to produce this compound itself, reflecting its importance. These methods are subjects of research aimed at improving efficiency and yield. Common strategies include the reductive amination of 4-fluoroaniline (B128567) with acetone (B3395972) or the alkylation of 4-fluoroaniline with an isopropyl halide under phase-transfer catalysis. google.comprepchem.com An alternative approach involves the catalytic alkylation of 4-fluoronitrobenzene with reagents like acetone or 2,2-propanal dimethyl acetal. google.comgoogle.com

Table 2: Selected Synthesis Methods for this compound

Starting Materials Reagents & Conditions Result
4-Fluoroaniline, Acetone Sodium borohydride (B1222165), Glacial acetic acid prepchem.com Reductive amination yields this compound. prepchem.com
4-Fluoroaniline, Halo isopropyl alkane (e.g., isopropyl bromide) Phase-transfer catalyst, Promoter, Acid binding agent google.com Oriented single N-alkylation to produce this compound. google.com

Interdisciplinary Research Relevance Across Chemical Sciences

The utility of this compound extends across several disciplines within the chemical sciences, most notably in agricultural and medicinal chemistry.

In agricultural chemistry , the compound is a well-established and key intermediate in the industrial synthesis of the herbicide flufenacet (B33160). chemicalbook.comaarti-industries.comgoogle.com Flufenacet belongs to the oxyacetamide class of herbicides, and the synthesis of this important agrochemical relies on this compound as a critical precursor. google.comgoogle.com

In medicinal chemistry , the incorporation of fluorine atoms into organic molecules is a widely used strategy to enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. youtube.com this compound serves as a valuable fluorinated building block for the synthesis of novel bioactive compounds. google.comalfa-chemistry.com Research has indicated its use in the synthesis of potential sterilants, as well as compounds with anti-inflammatory and antimicrobial properties. google.com It has also been identified as a precursor for the synthesis of conditioning agents for the S1P (Sphingosine-1-phosphate) receptor, a target of interest in therapeutic research. google.com

In materials science , fluorinated compounds are integral to the development of advanced materials, including high-performance polymers, liquid crystals, and specialized coatings. alfa-chemistry.com The presence of fluorine can bestow properties such as high thermal stability and altered lipophilicity. youtube.comalfa-chemistry.com While direct applications of this compound in materials are less documented than its role in life sciences, as a fluorinated building block, it represents a class of compounds that are fundamental to creating materials with unique and desirable characteristics. youtube.comalfa-chemistry.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-N-propan-2-ylaniline
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InChI

InChI=1S/C9H12FN/c1-7(2)11-9-5-3-8(10)4-6-9/h3-7,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RMXBOQCXULAXBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6074675
Record name Benzenamine, 4-fluoro-N-(1-methylethyl)-
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Molecular Weight

153.20 g/mol
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CAS No.

70441-63-3
Record name 4-Fluoro-N-(1-methylethyl)benzenamine
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Record name Benzenamine, 4-fluoro-N-(1-methylethyl)-
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Record name Benzenamine, 4-fluoro-N-(1-methylethyl)-
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Record name 4-fluoro-N-(propan-2-yl)aniline
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Record name 4-Fluoro-N-isopropylaniline
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Advanced Synthetic Methodologies for 4 Fluoro N Isopropylaniline

N-Alkylation Pathways for Selective Synthesis

Direct N-alkylation of 4-fluoroaniline (B128567) presents a common approach to introduce the isopropyl group onto the nitrogen atom. However, controlling the degree of alkylation to favor the formation of the secondary amine over the tertiary amine is a significant consideration in these syntheses.

Oriented Monoalkylation of 4-Fluoroaniline

Achieving selective monoalkylation of 4-fluoroaniline is a key challenge. Traditional methods can lead to the formation of undesired byproducts, such as the dialkylated tertiary amine. google.com To address this, specific catalytic systems and careful selection of alkylating agents are employed to direct the reaction towards the desired N-isopropyl product.

Catalytic Systems in N-Alkylation (e.g., Phase-Transfer Catalysis, Co-catalysis)

Phase-transfer catalysis is a valuable technique for the N-alkylation of 4-fluoroaniline. google.com This method involves the use of a phase-transfer catalyst to facilitate the reaction between the water-insoluble 4-fluoroaniline and a water-soluble alkylating agent. The catalyst transports the reactant from one phase to another where the reaction can occur, often leading to improved reaction rates and yields.

To further enhance the reaction's efficiency and selectivity, a co-catalyst or promoter, such as an iodide salt (e.g., potassium iodide or sodium iodide), can be introduced. google.com The promoter can increase the reaction rate, which is particularly beneficial when less reactive alkylating agents like isopropyl chloride or isopropyl bromide are used. google.com The selection of an appropriate acid-binding agent, such as sodium hydroxide (B78521) or potassium hydroxide, is also crucial to neutralize the acid generated during the reaction. google.com

Alkylation Reagents (e.g., Halogenated Isopropanes)

Halogenated isopropanes, including isopropyl bromide, isopropyl chloride, and isopropyl iodide, are common alkylating reagents for the synthesis of 4-Fluoro-N-isopropylaniline from 4-fluoroaniline. google.com The reactivity of these reagents varies, with isopropyl iodide generally being the most reactive. The choice of a specific halogenated isopropyl alkane can influence the reaction conditions required, such as temperature and the need for a promoter. google.comgoogle.com For instance, the use of isopropyl bromide or chloride may necessitate the addition of a promoter like potassium iodide to achieve a satisfactory reaction rate. google.com

Reductive Alkylation Utilizing Carbonyl Compounds

Reductive alkylation, also known as reductive amination, offers an alternative and often highly selective route to this compound. organic-chemistry.orgyoutube.com This method typically involves the reaction of an amino or nitro compound with a carbonyl compound, in this case, acetone (B3395972), in the presence of a reducing agent.

Catalytic Hydrogenation-Alkylation Sequences (e.g., from 4-Fluoronitrobenzene)

A two-step process starting from 4-fluoronitrobenzene is a viable synthetic strategy. google.com In this sequence, 4-fluoronitrobenzene is first reduced to 4-fluoroaniline. wikipedia.org This can be achieved through catalytic hydrogenation using various catalysts, such as Raney nickel or palladium on carbon. nih.gov The resulting 4-fluoroaniline is then subjected to a reductive alkylation reaction with acetone and a reducing agent, such as hydrogen gas in the presence of a catalyst, to yield this compound. google.com

Alternatively, a one-pot synthesis can be performed where 4-fluoronitrobenzene, acetone, and a catalyst are combined in a reactor under a hydrogen atmosphere. google.com This approach combines the reduction of the nitro group and the reductive amination into a single step, offering a more streamlined process. Catalysts such as platinum on carbon or palladium on carbon have been shown to be effective for this transformation. google.com The reaction conditions, including temperature and pressure, can be optimized to achieve high yields of the desired product. google.com

Table 1: Catalytic Hydrogenation-Alkylation of 4-Fluoronitrobenzene

CatalystReducing AgentSolventTemperaturePressureYieldReference
Palladium-carbonHydrogenToluene120-130 °C5-20 bar93% google.com
Platinum on CarbonHydrogenToluene60-70 °C10-20 bar97% google.com
Borohydride-Mediated Reductive Alkylation (e.g., with Acetone)

The reductive alkylation of 4-fluoroaniline with acetone can also be effectively carried out using a borohydride (B1222165) reducing agent, most commonly sodium borohydride (NaBH₄). prepchem.com This method involves mixing 4-fluoroaniline and acetone, often in a solvent like glacial acetic acid, and then adding sodium borohydride portion-wise while controlling the temperature. prepchem.com The reaction proceeds through the formation of an intermediate imine, which is then reduced by the borohydride to the final secondary amine product. This approach offers a convenient and high-yielding route to this compound, with reported yields as high as 71% after distillation. prepchem.com

Table 2: Borohydride-Mediated Reductive Alkylation of 4-Fluoroaniline

Starting MaterialReagentsSolventYieldReference
4-FluoroanilineAcetone, Sodium BorohydrideGlacial Acetic Acid71% prepchem.com

Hydroalkylation Approaches

A prominent and effective method for synthesizing this compound is through reductive amination, a type of hydroalkylation. wikipedia.org This approach typically involves the reaction of 4-fluoroaniline with acetone in the presence of a reducing agent. google.comprepchem.com The reaction proceeds via the formation of a hemiaminal intermediate, which then dehydrates to form an imine (specifically, a ketoimine). google.comyoutube.com This imine is subsequently reduced to yield the final secondary amine product, this compound. google.comwikipedia.org

This two-step process, often performed in a single pot, is advantageous due to its use of readily available and inexpensive starting materials. google.comgoogle.com Various reducing agents can be employed, with sodium borohydride being a common choice due to its selectivity and mild nature. prepchem.comorganic-chemistry.org The reaction is typically conducted in a suitable solvent, such as glacial acetic acid, which can also catalyze the initial imine formation. prepchem.com

Starting Material (Amine)Starting Material (Carbonyl)Reducing AgentSolvent/CatalystKey IntermediateYieldReference
4-FluoroanilineAcetoneSodium BorohydrideGlacial Acetic AcidImine71% prepchem.com
4-Fluoronitrobenzene2,2-Propanal dimethyl acetalHydrogenPalladium-carbon / Acetic acidImine (formed in situ after nitro group reduction)93% google.com
4-Fluoronitrobenzene2,2-Propanal dimethyl acetalHydrogenPlatinum on carbon / Toluenesulfonic acidImine (formed in situ after nitro group reduction)98% google.com

Optimization and Refinement of Synthetic Protocols

The refinement of synthetic methods for this compound has centered on improving selectivity, utilizing milder conditions, ensuring industrial scalability, and minimizing unwanted by-products.

Chemo- and Regioselectivity Enhancements

A significant challenge in the N-alkylation of primary amines like 4-fluoroaniline is controlling the degree of alkylation. google.com The reaction can lead to a mixture of the desired mono-alkylated product (this compound) and the over-alkylated by-product (4-fluoro-N,N-diisopropylaniline). google.com Achieving high chemo- and regioselectivity for the mono-N-isopropylation is a key goal.

Several strategies have been developed to enhance this selectivity:

Phase-Transfer Catalysis: One method employs a phase-transfer catalyst along with an acid-binding agent when using an alkylating agent like isopropyl bromide. This approach promotes the desired mono-alkylation, leading to high raw material conversion and product selectivity. google.com

Stepwise Reductive Amination: To circumvent the issue of dialkylation, a stepwise procedure can be employed. This involves the initial formation and isolation of the imine from 4-fluoroaniline and acetone, followed by its reduction in a separate step. This prevents the newly formed secondary amine from competing for the alkylating agent. organic-chemistry.org

Catalyst and Reagent Control: In direct reductive amination, the choice of reducing agent is crucial. Milder reducing agents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are known to selectively reduce the protonated imine (iminium ion) intermediate much faster than they reduce the starting ketone, which helps to suppress side reactions. organic-chemistry.orgmasterorganicchemistry.com

Mild Reaction Condition Development

Developing synthetic routes that operate under mild conditions is crucial for improving safety, reducing energy consumption, and increasing functional group tolerance. For the synthesis of this compound, significant progress has been made in moving away from high temperatures and pressures.

One successful approach involves the reductive amination of 4-fluoroaniline and acetone using sodium borohydride. prepchem.com This reaction is conducted at low temperatures, initially cooling to 10°C and ensuring the temperature does not exceed 20°C during the addition of the reducing agent. prepchem.com Another patented method utilizes a phase-transfer catalyst, which also allows for relatively mild reaction temperatures, preferably between 30°C and 100°C, a significant improvement over harsher traditional methods. google.com The use of organic photoredox catalysis for certain transformations on fluoroarenes also represents a broader trend toward mild reaction conditions, avoiding the need for high heat. nih.govnih.gov

MethodKey ReagentsTemperatureKey AdvantagesReference
Reductive Amination4-Fluoroaniline, Acetone, Sodium Borohydride10-25°CLow temperature, avoids harsh reagents. prepchem.com
Phase-Transfer Catalysis Alkylation4-Fluoroaniline, Isopropyl halide, Phase-transfer catalyst30-100°CSimple operation, high selectivity under moderate temperatures. google.com
One-Pot Catalytic Hydrogenation4-Fluoronitrobenzene, Acetone derivative, H₂, Pt/C60-80°CAvoids isolation of intermediates, moderate temperature. google.com

Scalable and Industrially Relevant Synthetic Pathways

For a compound like this compound, which is an important industrial intermediate, developing pathways that are scalable, cost-effective, and generate minimal waste is paramount. indiamart.comgoogle.com

One patented industrial method starts from 4-fluoronitrobenzene and an acetone equivalent (2,2-propanal dimethyl acetal). google.com The process involves a one-pot reaction where the nitro group is reduced to an amine and simultaneously undergoes reductive amination with the acetone source in the presence of a transition metal catalyst (like platinum or palladium on carbon) and hydrogen gas. This method is noted for its simple process, high yield (up to 98%), and reduced waste, making it highly suitable for industrial production. google.com

Another industrially viable approach is the alkylation of 4-fluoroaniline with an isopropyl halide under phase-transfer catalysis. google.com The inventors highlight that this method overcomes the scale-up difficulties associated with other laboratory-scale procedures, offering simple operation and convenient product separation. google.com

Mitigation of By-product Formation (e.g., Defluorination)

The primary by-product of concern in the N-isopropylation of 4-fluoroaniline is the dialkylated product, 4-fluoro-N,N-diisopropylaniline. google.com Its formation reduces the yield and purity of the desired product. Mitigation strategies are centered on enhancing the selectivity of the mono-alkylation reaction. Controlling the reaction temperature is critical; excessively high temperatures can favor the formation of the dialkylated by-product. google.com Furthermore, using a precise molar ratio of reactants and employing selectivity-enhancing catalyst systems, such as the aforementioned phase-transfer catalysis, are effective measures. google.com

Another potential, though less commonly reported, side reaction for fluoroaromatic compounds is defluorination. nih.gov This involves the cleavage of the carbon-fluorine bond, which is generally very strong. However, under certain nucleophilic aromatic substitution (SNAr) conditions, particularly with strong nucleophiles or at elevated temperatures, defluorination can occur. nih.govnih.gov In the context of this compound synthesis, this could lead to the formation of N-isopropylaniline. Mitigation of this side reaction involves careful control of reaction conditions, such as using moderately basic acid scavengers and avoiding excessive heat, to maintain the integrity of the C-F bond. google.comnoaa.gov Modern methods like cation radical-accelerated SNAr, enabled by photoredox catalysis, have been explored to functionalize unactivated fluoroarenes under mild conditions, showcasing advanced strategies to control reactivity and prevent undesired defluorination. nih.gov

Chemical Reactivity and Transformation Mechanisms

Hydroamination Reactions

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-economical method for synthesizing nitrogen-containing compounds from readily available alkenes and alkynes. nih.govnih.gov The reactivity of aniline (B41778) derivatives in these transformations provides a framework for understanding the potential role of 4-Fluoro-N-isopropylaniline.

Catalytic Intermolecular Hydroamination of Arylacetylenes with Anilines

The intermolecular hydroamination of arylacetylenes with anilines is a key reaction for the synthesis of enamines and imines, which are valuable intermediates in various chemical syntheses. While specific studies detailing the use of this compound are not prevalent, the general reactivity of aniline derivatives is well-documented. Catalysts based on a range of metals, including gold, silver, and titanium, are effective in promoting this transformation. researchgate.netacs.org

For instance, gold(I) and silver(I) N-Heterocyclic carbene (NHC) complexes have been shown to be effective catalysts for the hydroamination of alkynes with arylamines, leading to the highly regioselective formation of Markovnikov products (imines). researchgate.net The reaction conditions, such as the choice of solvent and the nature of the catalyst's counterion, significantly influence the reaction's efficiency. researchgate.net Titanium-based catalysts, such as Ti(NMe2)4, have also been used for the hydroamination of alkynes with aniline derivatives, typically favoring the Markovnikov product at higher temperatures. nih.govacs.org

The electronic properties of the aniline derivative are crucial. The fluorine atom at the para-position of this compound is electron-withdrawing, which can influence the nucleophilicity of the nitrogen atom and its reactivity in the catalytic cycle.

Mechanistic Investigations of Hydroamination Processes

The mechanisms of metal-catalyzed hydroamination are diverse and depend on the catalyst and substrates involved. nih.govlibretexts.org For aniline derivatives reacting with alkynes, several pathways are proposed.

One common mechanism involves the activation of the amine. With late transition metals like palladium, the catalytic cycle may involve the oxidative addition of the amine's N-H bond to the metal center, followed by insertion of the alkyne and subsequent reductive elimination. nih.gov

Another prevalent pathway, particularly with early transition metals (like Group 4 metals) or lanthanides, is the "imido mechanism". nih.govacs.org This process involves the formation of a metal-imido complex as the key catalytically active species. This intermediate then undergoes a [2+2] cycloaddition with the alkyne to form an azametallacyclobutene intermediate. nih.govacs.org Subsequent protonolysis yields the final imine or enamine product and regenerates the catalyst. nih.gov

A third mechanism involves the nucleophilic attack of the amine on the alkyne, which is activated by coordination to a metal catalyst. nih.govacs.org The regioselectivity of this attack (Markovnikov vs. anti-Markovnikov) is determined by electronic and steric factors within the metal-alkyne intermediate. nih.govlibretexts.org For a substituted aniline like this compound, the interplay between the electron-withdrawing fluoro group and the sterically demanding isopropyl group would be a critical factor in directing the reaction's outcome.

Frustrated Lewis Pair (FLP) Chemistry Applications

Frustrated Lewis Pairs (FLPs) are combinations of a Lewis acid and a Lewis base that are sterically prevented from forming a classical adduct. wikipedia.org This "frustration" leaves their reactivity unquenched, enabling them to activate a variety of small molecules. wikipedia.org Amines, including aniline derivatives, are frequently employed as the Lewis base component in FLP systems.

Activation of Small Molecules (e.g., H₂, CO₂)

FLPs have demonstrated remarkable ability in the metal-free activation of small molecules like dihydrogen (H₂) and carbon dioxide (CO₂). wikipedia.org The general principle involves the Lewis base (the amine) and the Lewis acid (commonly a bulky borane) cooperatively interacting with the small molecule.

In the activation of H₂, the amine's lone pair and the empty orbital of the borane (B79455) abstract a proton and a hydride, respectively, from the H₂ molecule, resulting in heterolytic cleavage. wikipedia.org This has been exploited for metal-free hydrogenations. wikipedia.org The basicity and steric profile of the amine are critical. This compound, with its secondary amine nature and bulky isopropyl group, could potentially form an effective FLP for such transformations. The para-fluoro substituent would modulate the basicity of the nitrogen atom, providing a tuneable element for catalyst design.

Similarly, FLPs can capture and activate CO₂. wikipedia.org The amine component can interact with the carbon atom of CO₂, while the Lewis acid interacts with one of the oxygen atoms. This activation facilitates the subsequent reduction of CO₂. acs.org

Development of Polymeric Frustrated Lewis Pair Catalysts

To improve the recyclability and reusability of FLP catalysts, they have been incorporated into polymer backbones. acs.orgnih.gov These polymeric FLPs (poly(FLP)s) combine the unique reactivity of FLPs with the practical advantages of heterogeneous catalysis. acs.orgnih.govnih.gov

Recent research has focused on incorporating amines into polymeric frameworks to act as the Lewis base component. acs.org These polyamines, when combined with a suitable polymeric Lewis acid, can activate substrates and catalyze reactions, such as the conversion of CO₂ into cyclic carbonates. acs.org The use of macromolecular amines in these systems opens avenues for developing robust and recyclable metal-free catalysts. acs.org A monomer derived from this compound could be incorporated into a copolymer to create a poly(FLP). The specific steric and electronic properties conferred by the fluoro and isopropyl groups could be used to tune the reactivity and selectivity of the resulting catalytic material. acs.org

Multicomponent Reaction Engagements

Derivatization Reactions for Downstream Functionalization

This compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the agrochemical industry. google.comcymitquimica.com Its chemical reactivity, centered around the secondary amine and the activated phenyl ring, allows for a variety of derivatization reactions. These reactions are crucial for introducing new functional groups and building the molecular frameworks of active compounds such as herbicides.

One of the primary downstream applications of this compound is in the synthesis of the herbicide flufenacet (B33160). google.comcymitquimica.com This process involves the modification of the N-isopropylamino group through acylation, a key step in building the final herbicidal molecule.

A significant derivatization reaction is the N-acylation of this compound. For instance, it can be reacted with chloroacetyl chloride in the presence of a base like pyridine (B92270) to yield N-chloroacetyl-4-fluoro-N-isopropylaniline. prepchem.com This reaction proceeds by the nucleophilic attack of the nitrogen atom of the secondary amine on the electrophilic carbonyl carbon of the acid chloride, leading to the formation of an amide bond. The presence of pyridine is to neutralize the hydrochloric acid byproduct generated during the reaction.

Further functionalization can be achieved starting from 4-fluoro-N-isopropylbenzenamine (an alternative name for this compound). A multi-step synthesis has been reported where it is first reacted with 2-(methylthio)acetyl chloride. nih.gov This initial acylation is followed by an oxidation step using an oxidizing agent like meta-chloroperbenzoic acid (m-CPBA). This sequence of reactions results in the formation of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. nih.gov This transformation highlights how the initial N-acylation product can be further modified to introduce different functional groups, in this case, a methylsulfonyl group.

The table below summarizes key derivatization reactions of this compound for downstream functionalization.

ReactantReagent(s)ProductReaction Type
This compoundChloroacetyl chloride, PyridineN-chloroacetyl-4-fluoro-N-isopropylanilineN-Acylation
4-Fluoro-N-isopropylbenzenamine1. 2-(Methylthio)acetyl chloride, Triethylamine2. meta-Chloroperbenzoic acidN-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamideN-Acylation followed by Oxidation

These examples of derivatization reactions underscore the importance of this compound as a building block in synthetic organic chemistry, enabling the construction of functionalized molecules with applications in agriculture. google.comcymitquimica.com

Applications in Advanced Chemical Synthesis

Building Block for the Synthesis of Complex Organic Molecules

4-Fluoro-N-isopropylaniline is a crucial intermediate in the synthesis of complex bioactive molecules, most notably in the agrochemical sector. aarti-industries.com Its structure is foundational for building larger compounds where the 4-fluorophenyl and N-isopropyl moieties are essential for the target molecule's function.

A prominent example of its application is in the synthesis of the herbicide Flufenacet (B33160). aarti-industries.comchemicalbook.comchemicalbook.com Flufenacet is an oxyacetanilide herbicide used for the pre-emergence control of various annual grass weeds and some broad-leaved weeds in crops like corn, wheat, and soybeans. google.comatlantis-press.com The synthesis pathway utilizes this compound as a key starting block. It first reacts to form an intermediate, N-(4-fluorophenyl)-N-isopropyl-2-hydroxyacetamide. google.comatlantis-press.com This intermediate is then condensed with another heterocyclic compound to yield the final flufenacet molecule. atlantis-press.com The entire N-(4-fluorophenyl)-N-isopropyl portion of the flufenacet structure is derived directly from the this compound building block. atlantis-press.com

Table 1: Key Molecules Synthesized from this compound

Precursor Synthesized Molecule Molecule Type Primary Application
This compound Flufenacet Oxyacetanilide Herbicide aarti-industries.comchemicalbook.com

Introduction of Fluorine and Isopropyl Moieties into Diverse Molecular Scaffolds

The chemical structure of this compound makes it an ideal reagent for concurrently introducing a fluorine atom on an aromatic ring and a sterically influential isopropyl group on a nitrogen atom. These two groups are highly sought after in medicinal and agricultural chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.

The synthesis of flufenacet serves as a clear illustration of this utility. atlantis-press.com The fluorine atom at the 4-position of the phenyl ring and the N-isopropyl group are critical for its herbicidal activity. herts.ac.uk By using this compound as a starting material, synthetic chemists can efficiently incorporate this specific N-(4-fluorophenyl)-N-isopropyl scaffold into the final product in a single, well-defined step. This approach avoids the need for separate, and potentially lower-yielding, fluorination and N-isopropylation reactions later in the synthetic sequence. The compound effectively acts as a carrier for this specific fluorinated and alkylated aniline (B41778) motif, which is then integrated into a larger and more complex molecular framework.

Precursor for N-Substituted Aniline and Benzamide Derivatives

This compound is, by its very nature, an N-substituted aniline. It serves as a direct precursor for more complex N-substituted aniline derivatives through reactions that target the secondary amine functionality.

The synthesis of flufenacet again provides a prime example. The IUPAC name for flufenacet is N-(4-Fluorophenyl)-N-(propan-2-yl)-2-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy}acetamide. wikipedia.org This molecule is a highly substituted acetanilide, which is a derivative of aniline. The reaction pathway involves the acylation of the nitrogen atom of this compound to form an acetamide. google.comherts.ac.uk This transformation converts the initial aniline building block into a more complex N-acyl, N-alkyl aniline derivative. The intermediate in this process, N-(4-fluorophenyl)-N-isopropyl-2-hydroxyacetamide, is also a distinct N-substituted aniline derivative that is crucial for the subsequent steps of the synthesis. google.comatlantis-press.com These transformations highlight the role of this compound as a foundational precursor for elaborate N-substituted aniline structures.

Table 2: Compound Names Mentioned

Compound Name
This compound
Flufenacet
N-(4-fluorophenyl)-N-isopropyl-2-hydroxyacetamide

Medicinal Chemistry Research Applications

Role as a Key Intermediate in Pharmaceutical Synthesis

4-Fluoro-N-isopropylaniline is widely recognized as a pivotal intermediate in the synthesis of complex organic molecules, particularly for pharmaceuticals and agrochemicals. ontosight.aicolorkem.comlongshinebiotech.comchembk.comchemshuttle.com Its utility stems from its bifunctional nature, allowing for diverse chemical modifications. The aniline (B41778) nitrogen can be readily incorporated into heterocyclic systems, while the fluorinated phenyl ring provides a scaffold for further functionalization.

This compound is a key starting material in multi-step syntheses for creating more complex drug substances. myskinrecipes.com For example, it is a documented intermediate in the production of the herbicide Flufenacet (B33160). chemicalbook.com In the pharmaceutical realm, its most notable application is in the synthesis of indole-based compounds. The reaction of this compound or its precursors with other reagents can lead to the formation of the core indole (B1671886) structure found in several important drugs. stackexchange.comdrugfuture.comquickcompany.in This makes it an essential building block for certain classes of statins and kinase inhibitors. nih.govorientjchem.org

Structure-Activity Relationship (SAR) Studies in Bioactive Derivatives

The structural features of this compound make it an excellent tool for structure-activity relationship (SAR) studies, which are fundamental to medicinal chemistry for optimizing drug candidates. By systematically modifying parts of a molecule derived from this intermediate, researchers can determine how specific chemical groups influence biological activity.

The presence of a fluorine atom, as in this compound, is a common strategy in modern drug design to enhance a molecule's therapeutic properties. researchgate.nettandfonline.com Fluorine's high electronegativity and small size allow it to profoundly influence a drug's pharmacokinetic and pharmacodynamic profile.

Key Influences of the Fluorine Atom:

Metabolic Stability: A primary reason for incorporating fluorine is to block metabolic oxidation. nih.govmdpi.com The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to cleavage by metabolic enzymes like cytochrome P450. This can increase the drug's half-life and duration of action. nih.gov

Binding Affinity: Fluorine's electronegativity can alter the electronic distribution in a molecule, potentially leading to more favorable interactions with the target protein. tandfonline.comresearchgate.net It can participate in hydrogen bonding and dipole-dipole interactions, enhancing the binding affinity and potency of the drug.

Physicochemical Properties: The introduction of fluorine can modify a compound's lipophilicity and pKa (acidity). tandfonline.commdpi.com Adjusting these properties is crucial for improving a drug's absorption, distribution, and ability to permeate cell membranes. nih.gov For instance, fluorine can lower the basicity of nearby amine groups, which may improve bioavailability. tandfonline.com

The N-isopropyl group is another key feature for SAR studies. Modifications to this alkyl group can significantly impact how the resulting drug molecule interacts with its biological target, affecting both its potency and its selectivity for one target over others. oup.comomicsonline.org

In the context of drug design, the size and shape of the N-isopropyl group can be optimal for fitting into a specific hydrophobic pocket within a receptor or enzyme active site. ashp.org Altering this group—for instance, by replacing it with smaller (e.g., N-methyl, N-ethyl) or larger (e.g., N-isobutyl) alkyl groups—allows researchers to probe the spatial requirements of the binding site. nih.gov Such modifications can lead to:

Enhanced Potency: As demonstrated in the development of Anaplastic Lymphoma Kinase (ALK) inhibitors, switching from a smaller N-methyl group to an N-isopropyl group resulted in a nearly 100-fold increase in inhibitory potency, highlighting the critical role of this specific group in target binding. nih.gov

Improved Selectivity: The selectivity of a drug for its intended target over other related proteins is crucial for minimizing off-target side effects. Fine-tuning the N-alkyl substituent can optimize interactions with the desired target while decreasing affinity for others. oup.com

Modulated Metabolic Stability: The N-isopropyl group can also influence a molecule's metabolic fate. In some cases, it may sterically hinder metabolic enzymes, while in others, it might be a site of metabolism itself. ashp.org

In one study, the 4-isopropylaniline (B126951) moiety was systematically replaced with various other amines to assess the impact on biological activity and to mitigate potential toxicity associated with aniline-containing compounds. uantwerpen.be

Case Studies in Drug Development

The practical application of this compound as a key building block is best illustrated through its use in the synthesis of specific, clinically relevant drugs.

Anaplastic Lymphoma Kinase (ALK) is a validated target in certain types of cancer, and inhibitors of this kinase have shown significant clinical success. In the discovery of novel and potent ALK inhibitors, derivatives of this compound have been instrumental.

One research campaign focused on developing indoloquinolone-based ALK inhibitors. nih.gov In their SAR exploration, scientists used a template compound and made systematic modifications. A key finding was the dramatic effect of the N-alkyl group on the aniline moiety.

CompoundModificationALK Inhibition IC₅₀ (nM)Key Finding
7bN-methyl group>2500Low potency
7cN-isopropyl group28.6~100x improvement in potency over N-methyl nih.gov
10aN-ethyl group~100-250Less potent than N-isopropyl nih.gov
10cN-isobutyl group~20-50Similar potency to N-isopropyl nih.gov

This study clearly demonstrates that the N-isopropyl group provided a significant increase in potency compared to smaller groups like N-methyl, likely due to optimal hydrophobic interactions within the ALK binding site. The this compound scaffold was thus a central element in the design of potent inhibitors like CJ-2360. nih.gov

Fluvastatin is a synthetic statin drug used to lower cholesterol by inhibiting HMG-CoA reductase. The synthesis of Fluvastatin's indole core relies on precursors derived from 4-fluoroaniline (B128567) and N-isopropylaniline. The established synthetic route involves the condensation of a 4-fluorophenacyl halide with N-isopropylaniline. drugfuture.com This intermediate, N-(4-fluorobenzoylmethyl)-N-isopropylaniline, is then cyclized, typically using a catalyst like zinc chloride, to form the key 3-(4-fluorophenyl)-1-isopropyl-1H-indole structure. quickcompany.inorientjchem.org

This indole core, which contains the characteristic 4-fluorophenyl and N-isopropyl groups from the initial building blocks, is then further elaborated through several steps to attach the dihydroxyheptenoic acid side chain, ultimately yielding Fluvastatin. stackexchange.comdrugfuture.com The presence of the 4-fluorophenyl group is a required structural feature for the biological activity of synthetic statins. mdpi.com


Agrochemical Research Applications

Intermediate in the Synthesis of Herbicides (e.g., Flufenacet)

4-Fluoro-N-isopropylaniline is a crucial chemical intermediate for the production of flufenacet (B33160), an important herbicide. cymitquimica.comchemicalbook.comcookechem.comlookchem.comchemicalbook.comlongshinebiotech.com Flufenacet, classified as an oxyacetanilide or aryloxy amide herbicide, is applied to control annual grasses and some broadleaf weeds before the crop emerges. cymitquimica.comwikipedia.orgresearchgate.net It is registered for use in crops such as corn and soybeans. cymitquimica.com

The synthesis of flufenacet involves the reaction of this compound, or its precursors, with other chemical reagents. google.com One documented synthetic route involves reacting 4-fluoro-N-isopropylbenzenamine with 2-(methylthio)acetyl chloride, followed by further steps to yield the final flufenacet molecule. nih.gov Another patented method describes the oriented single-substituted N-alkylation of 4-fluoroaniline (B128567) to produce this compound, highlighting its role as an essential pesticide intermediate for synthesizing oxyacetamide herbicides like flufenacet. google.com

Table 1: Herbicide Profile - Flufenacet

Property Description Source(s)
IUPAC Name N-(4-Fluorophenyl)-N-(propan-2-yl)-2-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy}acetamide wikipedia.org
Chemical Formula C₁₄H₁₃F₄N₃O₂S wikipedia.org
Molar Mass 363.33 g·mol⁻¹ wikipedia.org
Herbicide Class Oxyacetanilide / Aryloxy amide wikipedia.orgresearchgate.net
Mode of Action Inhibition of very long-chain fatty acid synthesis, which disrupts seed germination. wikipedia.org

| Application | Pre-emergence control of annual grasses and broadleaf weeds. | cymitquimica.comwikipedia.org |

Structure-Activity Relationship (SAR) Studies in Agrochemical Design

The molecular architecture of this compound, featuring both a fluorine atom and an isopropyl group on an aniline (B41778) base, makes it a valuable scaffold for Structure-Activity Relationship (SAR) studies in agrochemical design. myskinrecipes.comcymitquimica.com SAR analyses investigate how specific structural features of a molecule influence its biological activity. nih.gov By systematically modifying such compounds, researchers can deduce which chemical moieties are essential for herbicidal efficacy and selectivity. cymitquimica.comnih.gov

In the context of herbicide development, SAR studies involving fluorinated anilines aim to create new molecules with optimized performance. nih.govchimia.ch For example, research on 3-(pyridin-2-yl)benzothiazol-2-one derivatives revealed that the herbicidal activity was determined by the combined effects of substituents on different parts of the molecule, including the aniline moiety. nih.gov Such studies are fundamental to discovering next-generation herbicides that are more effective against target weeds while minimizing harm to crops and the environment. numberanalytics.comnumberanalytics.com

The inclusion of fluorine in agrochemical molecules is a key strategy for enhancing their performance. numberanalytics.comnumberanalytics.com The unique properties of fluorine, particularly its high electronegativity, can dramatically alter a molecule's physical, chemical, and biological characteristics. numberanalytics.comresearchgate.net Introducing fluorine into a potential herbicide can improve its efficacy by affecting how it binds to its target enzyme or receptor, its movement within the plant, and its resistance to being broken down by the plant's metabolic processes. researchgate.netresearchgate.net

This strategic use of fluorine can lead to agrochemicals with greater potency, improved selectivity for target weeds, and a better environmental profile compared to their non-fluorinated counterparts. numberanalytics.comnumberanalytics.com The significance of this approach is underscored by the fact that over a quarter of modern herbicides contain at least one fluorine atom. nih.gov A case study on the herbicide bentranil (B1668014) demonstrated that introducing a fluorine atom led to profound changes in its herbicidal properties, with a specific fluoro-analogue showing the highest activity and excellent selectivity in key crops like rice, cereals, and maize. chimia.ch

Development of Analytical Methods for Agrochemical Residues and Metabolites in Environmental Samples

The use of herbicides like flufenacet necessitates the development of sensitive analytical methods to monitor for their residues and breakdown products (metabolites) in soil, water, and agricultural products. researchgate.netisws.org.in This is crucial for ensuring food safety and environmental protection. hpc-standards.com Flufenacet degrades in the environment into various metabolites, some of which, like flufenacet sulfonic acid (M2) and flufenacet oxanilic acid (M4), retain a structure derived from the original 4-fluoroaniline core. cabidigitallibrary.orgepa.goveuropa.eu

Researchers have established robust analytical procedures for detecting flufenacet and its key metabolites. These methods often employ sophisticated techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), frequently coupled with mass spectrometry (MS/MS) for highly sensitive and specific detection. researchgate.netisws.org.innih.govresearchgate.net For instance, a method using LC-MS/MS was developed to simultaneously analyze for flufenacet and its metabolites in various crops, achieving quantification limits as low as 0.01 µg/g. researchgate.net Monitoring is particularly important as studies have shown that some flufenacet metabolites can be mobile in certain soil types, posing a potential risk to groundwater. europa.eu Furthermore, flufenacet and its metabolites are sometimes classified as PFAS substances, or "forever chemicals," due to the persistence of breakdown products like trifluoroacetic acid (TFA). wikipedia.orgpan-europe.info

Table 2: Analytical Methods for Flufenacet and its Metabolites

Analytical Technique Sample Matrix Key Findings Source(s)
Gas Chromatography (GC-ECD) Soil, Wheat Grain, Wheat Straw Recoveries ranged from 81% to 100%. The retention time for flufenacet was 2.07 minutes. nih.gov
HPLC with UV-Vis and GC-MS/MS Soil, Grain Average recoveries were 80.9-93.0% (HPLC) and 88.0-96.2% (GC-MS/MS). GC-MS/MS was found to be at least 3 times more sensitive than HPLC/UV. isws.org.in
LC-MS/MS Wheat, Soybean, Potato, Tomato Average recoveries were 70.6–97.0%. The lower limit of quantitation was 0.01 μg/g for flufenacet and its metabolites. researchgate.net

| HPLC-MS/MS | Corn (grain, fresh, straw) | Detected flufenacet and four metabolites (FOE oxalate, FOE sulfonic acid, FOE alcohol, FOE thioglycolate sulfoxide). Residues in grain were below 0.01 mg/kg. | cabidigitallibrary.orgresearchgate.net |

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
2-(methylthio)acetyl chloride
2-phenyl-4H-3,1-benzoxazin-4-one (bentranil)
3-(pyridin-2-yl)benzothiazol-2-one
4-fluoroaniline
5-fluoro-2-phenyl-4H-3,1-benzoxazin-4-one
Flufenacet
Flufenacet alcohol
Flufenacet oxanilic acid (FOE oxalate)
Flufenacet sulfonic acid
Flufenacet thioglycolate sulfoxide

Computational and Theoretical Investigations

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are instrumental in predicting how a ligand like 4-Fluoro-N-isopropylaniline might bind to a biological target, such as a protein or enzyme. These computational techniques are crucial in drug discovery and materials science.

In the context of designing potent enzyme inhibitors, computational docking simulations have been effectively used to explore ligand-receptor interactions. nih.govnih.gov For instance, in the development of Anaplastic Lymphoma Kinase (ALK) inhibitors, modeled structures have shown that there is available space around the amine substituent, which can be explored for higher potency. nih.gov A computational study that involved changing an N-methyl group to an N-isopropyl group on a related inhibitor scaffold resulted in a compound with nearly 100 times more potency, demonstrating the power of these predictive models. nih.gov The introduction of a fluorine atom onto the phenyl ring of inhibitor candidates has been shown to significantly improve their cellular potency. nih.gov

Docking simulations can reveal specific molecular interactions that stabilize the ligand-protein complex. nih.gov For example, in a computational model of inhibitors binding to the TrkA kinase, a key interaction predicted was a pi-pi stacking interaction between the ligand and a phenylalanine residue (F617) in the protein's active site. nih.gov Such insights are vital for the rational design of new, more effective molecules. The accuracy of these simulations is highly dependent on the quality of the force field parameters used, especially for fluorinated compounds. acs.org

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to elucidate the electronic structure and reactivity of molecules like this compound. bohrium.comthaiscience.info These calculations provide insights into the distribution of electrons within the molecule and its propensity to react.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). thaiscience.info The HOMO energy relates to the molecule's ability to donate an electron, while the LUMO energy indicates its ability to accept an electron. thaiscience.info The energy gap between HOMO and LUMO is a crucial indicator of molecular stability; a larger gap generally corresponds to higher stability and lower reactivity. bohrium.comnrct.go.th For instance, a comparative DFT study of aniline (B41778) derivatives calculated that p-isopropylaniline has a HOMO-LUMO gap of 5.2968 eV, suggesting it is a relatively stable molecule. thaiscience.infonrct.go.th

Table 1: Quantum Chemical Parameters for Related Aniline Derivatives Calculated using DFT at the B3LYP/6-311G(d,p) level.

Parameterp-Isopropylanilinep-Aminoanilinep-Nitroaniline
HOMO-LUMO Energy Gap (eV) 5.29684.60193.8907
Electrophilicity Index (eV) 0.62840.64561.7797
Nucleophilicity Index (eV) 4.144.99732.9065
Dipole Moment (D) 2.48640.000310.0817

This table is generated based on data for related compounds from references thaiscience.infonrct.go.th to provide context for the types of properties calculated for aniline derivatives.

Intramolecular Charge Transfer (ICT) Studies in Related Fluorinated Anilines

Intramolecular charge transfer (ICT) is a photophysical process where, upon electronic excitation, an electron moves from an electron-donating part of a molecule to an electron-accepting part. ossila.comrsc.org This phenomenon is fundamental in the design of fluorescent probes and optoelectronic materials. rsc.orgnih.gov Molecules capable of ICT typically possess donor and acceptor components, often referred to as D-A or D-π-A structures. ossila.com

The amine group is a well-known electron donor, and its presence in aromatic compounds can promote ICT in the excited state. mdpi.com In fluorinated anilines, the aniline moiety acts as the electron donor, while the fluorine atom, being highly electronegative, acts as an electron-withdrawing group, influencing the electronic properties of the aromatic ring. nih.gov This donor-acceptor arrangement makes them candidates for exhibiting ICT.

A specific mechanism known as Twisted Intramolecular Charge Transfer (TICT) can occur in molecules where the donor and acceptor units are connected by a single bond. ossila.commdpi.com Upon photoexcitation, rotation around this bond can lead to a lower-energy, charge-separated TICT state. ossila.com In some related systems, such as 2,6-bis(arylsulfonyl)anilines, DFT calculations have confirmed charge transfer from the central aniline unit to the connected aryl groups. nih.gov

Excited-State Properties and Dynamics Simulations

The study of excited-state properties and their dynamics provides a deeper understanding of the photophysical processes that occur after a molecule absorbs light. Techniques like picosecond time-correlated single photon counting and femtosecond transient absorption are used to track these ultrafast events. acs.orgacs.org

For molecules that can undergo ICT, one might observe dual fluorescence: a band from the initial, locally excited (LE) state and another, red-shifted band from the relaxed ICT state. ossila.com However, studies on 4-fluoro-N,N-dimethylaniline (DMA4F), a very close structural analog of this compound, revealed only a single fluorescence band originating from a locally excited (LE) state, regardless of solvent polarity or temperature. researchgate.net This suggests that an ICT state is not significantly formed or emissive in this particular fluorinated aniline. researchgate.net The excited-state dipole moment for DMA4F was determined to be relatively small (7.3 D), which supports its identification as an LE state. researchgate.net

Femtosecond transient absorption experiments on related molecules can reveal the kinetics of the ICT reaction. acs.org For some systems, the ICT state is observed to be almost fully formed within 100 femtoseconds after excitation, indicating an ultrafast reaction. acs.org In polar solvents, the dynamics of this process can be limited by the time it takes for the solvent molecules to reorganize around the newly formed, more polar ICT state. acs.org

Advanced Spectroscopic and Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like 4-Fluoro-N-isopropylaniline. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the precise mapping of the molecular structure. Both ¹H and ¹³C NMR are routinely employed.

In the ¹H NMR spectrum of a related compound, the signals corresponding to the aromatic protons typically appear as multiplets in the downfield region, while the protons of the isopropyl group are observed further upfield. rsc.org The methine proton of the isopropyl group would present as a multiplet due to coupling with the adjacent methyl protons, which in turn would appear as a doublet. rsc.org

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbon atoms of the aromatic ring will have chemical shifts influenced by the fluorine substituent and the isopropylamino group. rsc.org Specifically, the carbon atom directly bonded to the fluorine atom exhibits a characteristic large coupling constant (J C-F). rsc.org The carbons of the isopropyl group will appear in the aliphatic region of the spectrum. rsc.org

Table 1: Representative NMR Data for a Structurally Similar Compound

Nucleus Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz Assignment
¹H 6.91 – 6.81 m - Aromatic CH
¹H 6.70 ddd 6.8, 5.3, 3.0 Aromatic CH
¹H 1.47 dt 13.2, 6.7 Isopropyl CH
¹H 0.87 d 6.6 Isopropyl CH₃
¹³C 157.1 d 236.9 C-F
¹³C 142.9 s - C-N
¹³C 120.0 d 7.5 Aromatic CH
¹³C 115.4 d 22.0 Aromatic CH
¹³C 54.3 s - Isopropyl CH
¹³C 22.8 s - Isopropyl CH₃

Note: Data is for a related compound and serves as an illustrative example. rsc.org The exact chemical shifts for this compound may vary.

Mass Spectrometry (MS) for Compound Identification and Metabolite Profiling (e.g., LC-MS/MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of this compound and identifying its metabolites in various samples. When coupled with liquid chromatography (LC-MS/MS), it provides a robust method for the separation, detection, and quantification of the compound, even at trace levels. jrfglobal.comresearchgate.netnih.gov

In a typical LC-MS/MS analysis, this compound is first separated from other components in a mixture by liquid chromatography. jrfglobal.com The separated compound then enters the mass spectrometer, where it is ionized, commonly using electrospray ionization (ESI). The resulting molecular ion [M+H]⁺ can be fragmented to produce characteristic product ions. For this compound (molecular weight: 153.20 g/mol ), the protonated molecule would have a mass-to-charge ratio (m/z) of approximately 154. jrfglobal.comnih.gov

Research has demonstrated the use of LC-MS/MS for the determination of this compound as a metabolite of the herbicide oxyacetanilide in wheat. jrfglobal.comresearchgate.net In these studies, specific precursor-to-product ion transitions are monitored to ensure accurate identification and quantification. researchgate.net For instance, the transition from the precursor ion at m/z 154 to product ions at m/z 112 and m/z 95 has been used for confirmation. jrfglobal.comresearchgate.net This high degree of specificity makes LC-MS/MS an invaluable tool for residue analysis and metabolic studies. jrfglobal.comresearchgate.net

Table 2: LC-MS/MS Parameters for the Analysis of this compound

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (Q1) 154 m/z
Product Ion for Quantification (Q3) 112 m/z
Product Ion for Confirmation (Q3) 95 m/z

Data derived from studies on the analysis of this compound as a metabolite. jrfglobal.comresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. libretexts.org Each functional group vibrates at a characteristic frequency, resulting in a unique IR spectrum that serves as a molecular "fingerprint."

For this compound, the IR spectrum would exhibit several key absorption bands corresponding to its distinct functional groups. rsc.org The N-H stretch of the secondary amine would typically appear as a sharp band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the aliphatic isopropyl group would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. libretexts.org

The C-C stretching vibrations within the aromatic ring usually give rise to a series of bands in the 1450-1600 cm⁻¹ region. rsc.orglibretexts.org A strong absorption band corresponding to the C-F stretch is also expected, typically in the range of 1000-1400 cm⁻¹. The presence and position of these characteristic bands in an IR spectrum can confirm the presence of the respective functional groups and thus support the structural identification of this compound. rsc.org

Table 3: Expected Infrared Absorption Frequencies for this compound

Functional Group Characteristic Absorption Range (cm⁻¹)
N-H Stretch (Secondary Amine) 3300 - 3500
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 2960
C=C Stretch (Aromatic) 1450 - 1600
C-N Stretch 1250 - 1350
C-F Stretch 1000 - 1400

Based on general IR correlation tables and data for similar compounds. rsc.orglibretexts.org

Advanced Optical Spectroscopies (e.g., Picosecond Fluorescence, Femtosecond Excited-State Absorption)

Advanced optical spectroscopy techniques, such as picosecond fluorescence and femtosecond excited-state absorption, provide insights into the ultrafast dynamic processes that occur in molecules upon photoexcitation. acs.orgnih.gov These methods are crucial for understanding the photophysical and photochemical properties of compounds like this compound and its derivatives.

While specific studies on this compound using these advanced techniques are not widely documented, research on structurally related aromatic amines, such as 4-(dimethylamino)benzonitrile (B74231) and 4-fluoro-N,N-dimethylaniline, has been extensive. acs.orgacs.orgresearchgate.net These studies often investigate phenomena like intramolecular charge transfer (ICT), where an electron is transferred from a donor part of the molecule to an acceptor part in the excited state. acs.org

Picosecond fluorescence spectroscopy can measure the decay of the excited state on a very short timescale, providing information about the rates of radiative and non-radiative processes. nih.gov Femtosecond excited-state absorption, on the other hand, probes the absorption of the molecule in its excited state, allowing for the direct observation of transient species and the elucidation of reaction pathways. acs.org For a molecule like this compound, these techniques could be used to study the influence of the fluorine and isopropyl substituents on the excited-state dynamics and the potential for processes like ICT. acs.orgmpg.de

Biological Activity and Toxicological Research Methodologies

Research on Toxicity Mechanisms (e.g., Genotoxicity, Mutagenicity)

The toxicological profile of 4-Fluoro-N-isopropylaniline has been evaluated through various hazard identification systems. According to aggregated data from notifications to the European Chemicals Agency (ECHA), the compound is suspected of causing genetic defects, carrying the GHS hazard statement H341. nih.gov This classification indicates that there is sufficient evidence to warrant concern for heritable mutagenic effects in germ cells. A safety summary report for p-Fluoro-N-isopropylaniline reiterates this concern, stating it is "Suspected of causing genetic defects". aarti-industries.com

Research into the mutagenicity of structurally similar aniline (B41778) compounds provides context for these concerns. A study investigating several substituted alkyl- and haloanilines for their ability to mutate Salmonella typhimurium and damage the DNA of mammalian (V79) cells found that the related compound, 4-fluoroaniline (B128567), was weakly mutagenic. nih.gov Similarly, studies on other aniline derivatives, such as 2-methoxy-4-nitroaniline (B147289) (MNA), have demonstrated positive results in bacterial mutagenicity assays, indicating that MNA is genotoxic. nih.gov While these findings are not specific to this compound, they highlight a pattern of genotoxic potential among substituted anilines that informs the toxicological assessment of the compound.

Table 1: Genotoxicity and Mutagenicity Findings

Compound Finding Research Context Citation
This compound Suspected of causing genetic defects (H341). GHS Classification from ECHA C&L Inventory. nih.gov
4-Fluoroaniline Weakly mutagenic. Tested for ability to mutate Salmonella typhimurium. nih.gov
2-Methoxy-4-nitroaniline (MNA) Genotoxic; induced significant increases in mutant colonies. Bacterial mutagenicity assays (Salmonella typhimurium strains TA100 and TA98). nih.gov

Metabolic Fate Studies in Biological Systems (e.g., Metabolic Pathways of Derived Agrochemicals)

This compound serves as a key intermediate in the chemical synthesis of certain agrochemicals. aarti-industries.comaarti-industries.com Notably, it is used in the production of the herbicide Flufenacet (B33160). aarti-industries.com Understanding the metabolic fate of such derived agrochemicals is crucial for assessing their environmental and biological impact. While specific metabolic studies on Flufenacet derived directly from this compound are not detailed in the provided search results, research on the metabolism of its core structure, 4-fluoroaniline, offers significant insights.

A study on the urinary metabolic fate of 4-fluoroaniline (4-FA) in male Sprague-Dawley rats identified two primary pathways: ortho- and para-hydroxylation. nih.gov

Ortho-hydroxylation: The major metabolite formed through this pathway was 2-amino-5-fluorophenylsulphate, which accounted for about 30% of the administered dose. nih.gov

Para-hydroxylation: This pathway led to defluorination (the removal of the fluorine atom), followed by N-acetylation. The resulting metabolites were conjugates of 4-acetamidophenol (paracetamol), excreted as sulphate, glucuronide, and N-acetyl-cysteinyl conjugates. nih.gov

The study also investigated the metabolism of 1-[13C]-4-fluoroacetanilide (4-FAA) and found that its major metabolic route was N-deacetylation, yielding metabolites qualitatively identical to those of 4-FA. nih.gov These findings demonstrate the metabolic lability of the aromatic fluorine substituent and the role of N-acetylation and deacetylation-reacetylation reactions in the biotransformation of fluoroanilines. nih.gov The metabolic pathways for agrochemicals can be complex and vary significantly between different plant species, as seen in studies of herbicides like 2,4-D. nih.gov

Assessment of Potential Endocrine Disrupting Properties

The potential for this compound to act as an endocrine disruptor is an area of emerging interest, primarily due to its classification within a broader group of fluorinated compounds. It has been categorized as a suspected persistent, mobile, toxic (PMT) PFAS (per- and polyfluoroalkyl substance) or a PFAS-like compound. nih.gov

Many PFAS compounds have come under scrutiny for their potential to interfere with the endocrine system. nih.gov Endocrine disruptors are substances that can alter hormonal functions, leading to adverse health effects. mdpi.com Research has indicated that some PFAS can affect the distribution of sex hormones and thyroid hormone levels. nih.govnih.gov

Currently, there is no specific assessment available that concludes whether this compound itself has endocrine-disrupting properties. The European Union has established systematic processes and assessment lists for identifying endocrine disruptors, but the compound does not appear to be under formal evaluation in the publicly available lists. europa.euedlists.orgresearchgate.net The assessment of a substance's potential as an endocrine disruptor involves a weight-of-evidence approach, considering data from various in vitro and in vivo studies to determine if the criteria for an endocrine mode of action and adverse effects are met. mdpi.com Given its classification as a suspected PFAS-like compound, further investigation into its potential to interact with the endocrine system may be warranted.

Table 2: List of Chemical Compounds

Compound Name CAS Number
This compound 70441-63-3
4-fluoroaniline 371-40-4
2-methoxy-4-nitroaniline 97-52-9
Flufenacet 142459-58-3
2-amino-5-fluorophenylsulphate Not available
4-acetamidophenol (paracetamol) 103-90-2
1-[13C]-4-fluoroacetanilide Not available
2,4-D 94-75-7

Environmental Fate and Transport Research

Persistence Studies in Aquatic and Terrestrial Environments

However, its classification under the Globally Harmonized System (GHS) as "H411: Toxic to aquatic life with long lasting effects" and "H412: Harmful to aquatic life with long lasting effects" suggests that the compound may exhibit persistence in aquatic environments. lgcstandards.comnih.gov Furthermore, 4-Fluoro-N-isopropylaniline is listed as a suspected persistent, mobile, and toxic (PMT) compound, which points towards a potential for long-term environmental presence. nih.gov

Table 1: Hazard Classifications related to Environmental Persistence

Hazard CodeDescriptionSource
H411Toxic to aquatic life with long lasting effects nih.gov
H412Harmful to aquatic life with long lasting effects lgcstandards.com

This table presents GHS hazard classifications that imply potential environmental persistence.

Mobility and Adsorption/Desorption Investigations in Environmental Media

Specific research investigating the mobility, including adsorption and desorption characteristics, of this compound in environmental media such as soil and sediment, has not been identified in publicly accessible sources. Supplier safety data sheets explicitly state that information on the compound's mobility in soil is not available. aksci.comlgcstandards.com The suspected classification of this compound as a mobile compound within the PMT group indicates a potential for movement within environmental systems, though empirical data to confirm this are lacking. nih.gov

Biodegradation Pathways and Mechanisms in Environmental Systems

There is a notable absence of research on the biodegradation pathways and mechanisms of this compound in environmental systems. Studies detailing its susceptibility to microbial degradation, including assessments of ready biodegradability, have not been found. This lack of information is confirmed by safety data sheets, which report that no data on persistence and degradability are available. aksci.comlgcstandards.comaarti-industries.com General research into the biodegradation of polyfluorinated compounds suggests that while microbial defluorination is possible, it is often slow and limited to specific microorganisms and conditions. nih.gov However, no such studies have specifically addressed this compound.

Bioaccumulation Potential Assessment Methodologies

An assessment of the bioaccumulation potential of this compound is hindered by a lack of empirical data. Specific studies to determine its bioconcentration factor (BCF) or bioaccumulation factor (BAF) in aquatic or terrestrial organisms have not been identified. wikipedia.orgresearchgate.netsfu.caepa.gov Safety data sheets from various suppliers confirm that information on its bioaccumulative potential is not available. aksci.comlgcstandards.comaarti-industries.com

The assessment of bioaccumulation is a critical component of evaluating the environmental risk of chemicals, particularly for substances like this compound which are classified as harmful or toxic to aquatic life with long-lasting effects. lgcstandards.comnih.gov Methodologies for assessing bioaccumulation often involve experimental determination of the BCF in fish or the use of predictive models based on properties like the octanol-water partition coefficient (Kow). sfu.canih.gov However, no such data for this compound is currently available.

Environmental Monitoring and Trace Contaminant Detection Research

No published research was found detailing methods for the environmental monitoring or trace detection of this compound in various environmental matrices like water, soil, or biota. The development of such analytical methods would be a necessary precursor to understanding its environmental occurrence, fate, and exposure pathways.

Emerging Research Avenues and Future Perspectives

Exploration in Novel Catalytic Transformations Beyond Established Applications

While 4-Fluoro-N-isopropylaniline has been traditionally used as an intermediate in the synthesis of pharmaceuticals and agrochemicals, its role in catalysis is an emerging area of significant interest. myskinrecipes.comchemicalbook.com The presence of the fluorine atom and the secondary amine group imparts unique electronic properties that can be harnessed in catalytic cycles. The fluorine atom, with its high electronegativity, can influence the electron density of the aromatic ring, thereby modulating the reactivity of the molecule in catalytic processes.

Recent studies have begun to explore the use of aniline (B41778) derivatives in novel catalytic annulation reactions for the synthesis of complex heterocyclic compounds like quinolines. nih.gov For instance, research has demonstrated the use of anilines in a one-pot [3 + 2 + 1] annulation with terminal alkynes, catalyzed by a molecular ferroelectric crystal under ultrasonication, to construct substituted quinoline (B57606) derivatives. nih.gov Although 4-isopropylaniline (B126951) was used in this specific study, the methodology opens avenues for its fluorinated counterpart. nih.gov The development of new catalytic methods for C-H bond functionalization is a major area of focus in organic synthesis, and anilines are key substrates in this research. acs.org Transition-metal catalyzed intramolecular carbene C-H functionalization of α-diazoesters derived from N-isopropylaniline has been shown to produce tetrahydroquinolines. ub.edu The use of a para-fluoro substituted aniline in these reactions was found to selectively lead to C-H functionalization at the aromatic ring. ub.edu

Furthermore, ruthenium-pincer complexes are being investigated for the N-alkylation of amines, a fundamental transformation in organic chemistry. researchgate.net These catalytic systems operate via a "borrowing hydrogen" mechanism and have shown high efficiency for various amine and alcohol substrates. researchgate.net The unique electronic and steric properties of this compound make it an intriguing candidate for such catalytic systems. Researchers are also exploring organocatalyzed formal [3+2] annulation reactions of simple arylamines for the de novo construction of complex molecules, with N-isopropylaniline being a viable substrate. nih.gov These emerging catalytic applications highlight the untapped potential of this compound as more than just a synthetic building block, but as a key player in the development of efficient and novel chemical transformations.

Applications in Advanced Materials Science (e.g., Polymers, Coatings)

The incorporation of this compound into advanced materials is a burgeoning field of research with the potential for significant technological impact. myskinrecipes.com The introduction of fluorine atoms into polymer structures is known to impart desirable properties such as enhanced thermal stability, chemical resistance, and low surface energy. mdpi.com

Research into fluorinated polyurethanes (FPUs) has shown that these materials exhibit excellent properties due to the high bond energy of the C-F bond. mdpi.com While direct studies on polymers derived from this compound are still emerging, the foundational principles of fluoropolymer chemistry suggest its potential as a valuable monomer or additive. The use of fluorinated anilines in the synthesis of conducting polymers and organic semiconductors is an established strategy to tailor the electronic and physical properties of these materials. The fluorine atom's influence on the electronic structure, solubility, and thermal stability of the resulting polymers is a key area of investigation.

Specifically, this compound is being explored for its utility in creating specialty polymers for high-performance coatings and adhesives. myskinrecipes.com Its integration into polymer backbones can lead to materials with improved durability and resistance to environmental degradation. myskinrecipes.com Furthermore, halogenated anilines, in general, are precursors to polymers and dyes with enhanced properties. The polymerization of such compounds can lead to materials with interesting electronic and thermal characteristics.

Integrated Approaches with Synthetic Biology

The intersection of synthetic chemistry and biology offers novel and sustainable routes for the production of complex molecules. While the direct biosynthesis of this compound is still a futuristic concept, research into the enzymatic synthesis of fluorinated compounds is paving the way for such integrated approaches. The development of biocatalytic methods for C-F bond formation and the functionalization of fluorinated aromatic compounds are active areas of research.

Synthetic biology could offer enzymatic pathways for the synthesis of precursors to this compound, or for its derivatization into more complex, high-value molecules. For example, engineered enzymes could be used to perform the reductive amination of a fluorinated ketone or the alkylation of 4-fluoroaniline (B128567) with high selectivity and under mild, environmentally friendly conditions. While specific research integrating synthetic biology with this compound is not yet widely published, the broader advancements in the field suggest that this is a promising avenue for future exploration.

Development of Sustainable and Green Chemistry Methodologies for Synthesis and Application

The chemical industry is increasingly focused on developing sustainable and environmentally friendly processes. Research into the synthesis of this compound is reflecting this trend, with a move towards greener methodologies that offer high yields, simple processes, and reduced waste.

One approach involves the oriented single-substituted N-alkylation of 4-fluoroaniline with a halo-isopropyl alkane under the influence of a phase-transfer catalyst. google.com This method is noted for its mild reaction conditions, straightforward operation, high conversion rates of raw materials, and high selectivity for the desired product, which simplifies separation and purification. google.com

Another avenue of research focuses on the one-pot synthesis from 4-fluoronitrobenzene. A patented method describes a process where 4-fluoronitrobenzene reacts with a compound in the presence of a transition metal catalyst and an acid in a hydrogen environment. google.com This approach is highlighted for its simple process, high yield, and minimal production of waste, making it suitable for industrial-scale production. google.com

Q & A

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved?

  • Methodological Answer : Use 2D NMR (COSY, HSQC) to assign overlapping signals. For example, NOESY correlations differentiate ortho/meta fluorine effects on aromatic protons. Validate with X-ray crystallography if single crystals are obtainable .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.